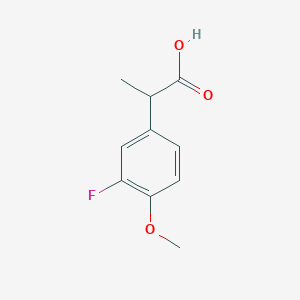

2-(3-Fluoro-4-methoxyphenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-6(10(12)13)7-3-4-9(14-2)8(11)5-7/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDWIZPCJBXMSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79281-00-8 | |

| Record name | 2-(3-fluoro-4-methoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 3 Fluoro 4 Methoxyphenyl Propanoic Acid

Established Synthetic Routes to 2-(3-Fluoro-4-methoxyphenyl)propanoic Acid

Multiple strategies exist for the construction of the this compound scaffold, leveraging classic and contemporary synthetic reactions.

Nucleophilic Aromatic Substitution for Methoxy (B1213986) Group Introduction

Nucleophilic Aromatic Substitution (SNAr) provides a viable pathway for introducing the methoxy group onto the aromatic ring. masterorganicchemistry.com This reaction is particularly effective on electron-poor aromatic rings, where electron-withdrawing groups activate the ring towards attack by a nucleophile. masterorganicchemistry.com

In a potential synthesis of this compound, a precursor such as 2-(3,4-difluorophenyl)propanoic acid or 2-(3-fluoro-4-nitrophenyl)propanoic acid could be used. The fluorine atom at the 3-position, along with the nitro group or the second fluorine at the 4-position, would activate the C4 position for nucleophilic attack. The reaction with a strong nucleophile like sodium methoxide (B1231860) would displace the leaving group (fluoride or nitro) to yield the desired methoxy-substituted product. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Malonate Ester Alkylation and Hydrolysis Approaches

The malonic ester synthesis is a classic and highly effective method for preparing carboxylic acids. orgoreview.comwikipedia.orgmasterorganicchemistry.com This pathway involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product. orgoreview.commasterorganicchemistry.com

The key steps for synthesizing this compound via this route are:

Preparation of the Electrophile : First, a suitable electrophile, 3-fluoro-4-methoxybenzyl halide (e.g., the bromide), is prepared from 3-fluoro-4-methoxybenzaldehyde (B1294953) or a related precursor.

Enolate Formation : Diethyl malonate is deprotonated using a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.

Alkylation : The malonate enolate acts as a nucleophile and displaces the halide from the 3-fluoro-4-methoxybenzyl halide in an SN2 reaction, forming a new carbon-carbon bond.

Second Alkylation : To introduce the α-methyl group, the resulting substituted malonate is deprotonated again with a base, and the new enolate is alkylated with a methyl halide (e.g., methyl iodide).

Hydrolysis and Decarboxylation : The dialkylated diethyl malonate is then subjected to acidic or basic hydrolysis, which converts both ester groups into carboxylic acids. The resulting malonic acid derivative is unstable to heat and readily undergoes decarboxylation (loss of CO₂) upon gentle heating to afford the final product, this compound. masterorganicchemistry.com

Horner-Emmons Reaction and Subsequent Hydrogenation/Hydrolysis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for creating carbon-carbon double bonds with high stereoselectivity, typically favoring the (E)-alkene. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction can be adapted to synthesize 2-arylpropanoic acids.

A plausible synthetic sequence would be:

Olefination : The HWE reaction is performed between 3-fluoro-4-methoxybenzaldehyde and a phosphonate (B1237965) ester, such as triethyl 2-phosphonopropionate. The phosphonate is first deprotonated with a base (e.g., NaH, NaOtBu) to form a stabilized carbanion, which then attacks the aldehyde. organic-chemistry.org This yields ethyl 2-(3-fluoro-4-methoxyphenyl)but-2-enoate.

Hydrogenation : The resulting α,β-unsaturated ester is then subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst, Pd/C). This step reduces the carbon-carbon double bond to a single bond, yielding the saturated ester, ethyl 2-(3-fluoro-4-methoxyphenyl)propanoate.

Hydrolysis : The final step is the hydrolysis of the ester group to the carboxylic acid, typically achieved by heating with aqueous acid or base (e.g., NaOH followed by acidic workup).

Enantioselective Synthesis and Chiral Resolution of this compound

Since the biological activity of many 2-arylpropanoic acids resides in a single enantiomer, obtaining enantiomerically pure forms is crucial. researchgate.netfrontiersin.org This can be accomplished either by separating the enantiomers from a racemic mixture (chiral resolution) or by synthesizing a single enantiomer directly (asymmetric synthesis).

Common resolution techniques include the kinetic resolution of racemic esters using enzymes like lipases or esterases, which selectively hydrolyze one enantiomer, allowing for the separation of the resulting acid and the unreacted ester. frontiersin.orgmdpi.comnih.gov Another classic method is the formation of diastereomeric salts with a chiral amine, which can be separated by crystallization.

Auxiliary-Directed Stereoselective Alkylation Methodologies

Asymmetric synthesis using chiral auxiliaries is a robust strategy for controlling stereochemistry. wikipedia.org A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct a subsequent reaction in a diastereoselective manner, after which it is removed. wikipedia.orgresearchgate.net

Evans oxazolidinones are a prominent class of chiral auxiliaries used for the asymmetric alkylation of carboxylic acid derivatives. wikipedia.orgsantiago-lab.com The general procedure is as follows:

Acylation : The chiral auxiliary, for example, a valine-derived oxazolidinone, is acylated with propanoyl chloride to form an N-acyloxazolidinone.

Enolate Formation : The N-acyl imide is treated with a strong base like lithium diisopropylamide (LDA) to form a specific (Z)-enolate, which is stabilized by chelation to the lithium ion. santiago-lab.com

Diastereoselective Alkylation : The chiral auxiliary sterically blocks one face of the enolate. researchgate.net The addition of an electrophile, in this case, 3-fluoro-4-methoxybenzyl bromide, occurs from the less hindered face, leading to the formation of one diastereomer in high excess.

Auxiliary Cleavage : The final step involves the removal of the chiral auxiliary. This can be achieved under various conditions to yield different products. For instance, hydrolysis with lithium hydroxide (B78521) (LiOH) cleaves the auxiliary to provide the enantiomerically enriched this compound. uwindsor.ca The valuable chiral auxiliary can often be recovered and reused.

| Compound Name |

|---|

| This compound |

| Flurbiprofen |

| 1-Bromo-4-fluorobenzene |

| 4-Vinylphenylboronic acid |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |

| Triphenylphosphine (PPh₃) |

| Potassium carbonate (K₂CO₃) |

| Caesium fluoride (B91410) (CsF) |

| N,N-Dimethylformamide (DMF) |

| 2-(3,4-Difluorophenyl)propanoic acid |

| 2-(3-Fluoro-4-nitrophenyl)propanoic acid |

| Sodium methoxide |

| Diethyl malonate |

| 3-Fluoro-4-methoxybenzyl bromide |

| Sodium ethoxide |

| Methyl iodide |

| Sodium hydroxide (NaOH) |

| 3-Fluoro-4-methoxybenzaldehyde |

| Triethyl 2-phosphonopropionate |

| Sodium hydride (NaH) |

| Sodium tert-butoxide (NaOtBu) |

| Ethyl 2-(3-fluoro-4-methoxyphenyl)but-2-enoate |

| Palladium on carbon (Pd/C) |

| Ethyl 2-(3-fluoro-4-methoxyphenyl)propanoate |

| Propanoyl chloride |

| Lithium diisopropylamide (LDA) |

| Lithium hydroxide (LiOH) |

Chiral Auxiliary Removal and Enantiomeric Purity Assessment

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary must be removed cleanly to yield the target enantiomerically enriched compound. For derivatives of this compound synthesized using chiral auxiliaries, such as oxazolidinones, the removal is typically achieved through hydrolysis. wikipedia.org This process involves treating the N-acylated oxazolidinone with a reagent like lithium hydroxide to cleave the amide bond, liberating the chiral carboxylic acid and the recoverable auxiliary. wikipedia.org

Following the removal of the chiral auxiliary, it is crucial to assess the enantiomeric purity of the resulting this compound. This is a measure of the excess of one enantiomer over the other and is often expressed as enantiomeric excess (% ee). High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for this determination. nih.gov This technique allows for the separation of the two enantiomers, and the relative peak areas in the chromatogram correspond to the amount of each enantiomer present. nih.gov Alternatively, pre-derivatization of the enantiomeric mixture with a chiral derivatizing agent can form diastereomers, which can then be separated and quantified using standard non-chiral HPLC. nih.gov

Chemical Reactions and Derivatization Studies of this compound

The chemical structure of this compound offers several sites for chemical modification, including the carboxylic acid moiety, the aromatic ring, and the fluorine atom. These reactive sites allow for a variety of chemical transformations to generate a diverse range of derivatives.

The functional groups present in this compound and its derivatives can undergo various oxidation reactions. pressbooks.pub For instance, if the synthetic route involves an aldehyde precursor, it can be oxidized to the corresponding carboxylic acid. nih.gov While the primary carboxylic acid group of the title compound is already in a high oxidation state, other functional groups that might be introduced during derivatization could be subject to oxidation.

The carboxylic acid group of this compound is susceptible to reduction. pressbooks.pub Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid to the corresponding primary alcohol, 2-(3-fluoro-4-methoxyphenyl)propan-1-ol. This transformation provides a route to a different class of derivatives with altered physical and biological properties.

The fluorine atom on the aromatic ring of this compound can potentially undergo nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The rate of this reaction is influenced by the electron-withdrawing nature of other substituents on the ring and the strength of the nucleophile. masterorganicchemistry.comstackexchange.com Due to its high electronegativity, fluorine can act as a good leaving group in SNAr reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.comstackexchange.com This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to create a diverse array of substituted analogues. ebyu.edu.trscience.gov

The carboxylic acid functionality of this compound is a versatile handle for derivatization. One common transformation is its conversion to the corresponding acid hydrazide. This is typically achieved by first converting the carboxylic acid to an ester, which then reacts with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O) to form the hydrazide. acs.orgnih.gov

These hydrazides are valuable intermediates for the synthesis of hydrazide-hydrazone derivatives. acs.orgnih.govresearchgate.netmdpi.com The hydrazide can be condensed with a variety of aldehydes and ketones in the presence of a catalytic amount of acid to yield the corresponding hydrazones. acs.orgnih.gov This reaction introduces a new dimension of structural diversity, allowing for the incorporation of various substituted aromatic or heterocyclic rings. acs.orgnih.gov

| Derivative Type | Reagents | Key Features |

| Hydrazide | Ester of parent acid, Hydrazine Hydrate | Introduction of a reactive hydrazide group. acs.orgnih.gov |

| Hydrazide-Hydrazone | Hydrazide, Aldehyde/Ketone | Formation of an azomethine group (-NH-N=CH-). acs.orgnih.govmdpi.com |

The derivatives of this compound, particularly the hydrazide and hydrazone derivatives, are excellent precursors for the synthesis of various heterocyclic ring systems through cyclization reactions. researchgate.net These reactions lead to the formation of novel molecular scaffolds, which can significantly alter the compound's properties.

Pyridazinones: Pyridazinone derivatives can be synthesized from appropriate precursors derived from this compound. ekb.egresearchgate.net For example, a β-aroylpropanoic acid derivative can react with hydrazine to form a dihydropyridazinone, which can be subsequently oxidized to the pyridazinone.

Oxadiazoles: 1,3,4-Oxadiazoles are a common class of heterocycles synthesized from carboxylic acid derivatives. nih.govnih.govresearchgate.net A typical method involves the cyclodehydration of 1,2-diacylhydrazines, which can be prepared from the corresponding acid hydrazide. nih.govmdpi.comorganic-chemistry.org Various dehydrating agents, such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), are employed for this cyclization. nih.gov

Triazoles: 1,2,4-Triazole derivatives can also be synthesized from precursors derived from this compound. nih.govfrontiersin.orgchemmethod.comnih.gov One common route involves the reaction of an acid hydrazide with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate to form the triazole ring. researchgate.net

| Heterocyclic Scaffold | Precursor | Key Reaction Type |

| Pyridazinone | β-Aroylpropanoic acid derivative | Cyclocondensation with hydrazine. ekb.eg |

| 1,3,4-Oxadiazole | 1,2-Diacylhydrazine | Cyclodehydration. nih.govorganic-chemistry.org |

| 1,2,4-Triazole | Acid hydrazide | Reaction with CS2 and N2H4·H2O. researchgate.net |

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic approaches to this compound and its analogs often employ novel technologies and methodologies to enhance reaction outcomes. These techniques are designed to be more efficient and selective, addressing the challenges associated with the synthesis of complex organic molecules.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating a wide range of reactions. The application of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, along with improved yields and purities of the desired products. nih.goveurekaselect.com This technique utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy and convert it into heat, leading to rapid and uniform heating. nih.gov

While specific studies detailing the microwave-assisted synthesis of this compound are not extensively documented in publicly available literature, the principles can be applied from syntheses of analogous fluorinated and arylpropanoic acid compounds. For instance, microwave heating has been successfully employed in the synthesis of fluorinated fatty acid analogs, where it enhanced the incorporation of fluoride into the molecule, reduced reaction times approximately 10-fold, and allowed for lower reaction temperatures compared to conventional heating. nih.govosti.gov In these cases, microwave-assisted reactions consistently resulted in high yields, often exceeding 95%, and produced fewer side-products. nih.govosti.gov

The benefits of microwave-assisted synthesis for related compounds are summarized in the table below, illustrating the potential advantages for the synthesis of this compound.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Fluorinated Analog

| Heating Method | Temperature (°C) | Reaction Time (min) | Fluoride Incorporation (%) |

|---|---|---|---|

| Conventional | 75 | 15 | ~85 |

| Microwave | 75 | 2 | >95 |

| Conventional | 65 | 15 | 42 |

| Microwave | 65 | 2 | 85 |

| Conventional | 55 | 15 | ~10-40 |

Data adapted from a study on microwave-assisted radiosynthesis of [18F]fluorinated fatty acid analogs. nih.gov

The optimization of reaction conditions is a critical aspect of developing efficient synthetic routes. For the synthesis of this compound, which can be prepared through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, careful selection of catalyst, ligand, base, and solvent is crucial for maximizing yield and purity.

Systematic studies on the synthesis of structurally similar biaryl compounds through Suzuki-Miyaura coupling have demonstrated that variations in these parameters can have a profound impact on the reaction outcome. For example, in the palladium-catalyzed arylation of fluoroalkylamines, the choice of a weaker base like potassium phenoxide (KOPh) was found to be essential for achieving high yields, as stronger bases led to the degradation of the product. berkeley.edu

The optimization of a palladium-catalyzed cross-coupling reaction for a generic aryl bromide with a boronic acid might involve screening various combinations of ligands and bases. The following table illustrates a hypothetical optimization process based on common findings in the literature for similar transformations.

Table 2: Illustrative Optimization of a Palladium-Catalyzed Cross-Coupling Reaction

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 78 |

| 3 | Pd(OAc)₂ (2) | XPhos | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 4 | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| 5 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 |

This table is a generalized representation of an optimization study for a Suzuki-Miyaura reaction and does not represent specific experimental data for this compound.

Such optimization studies reveal that bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos often provide superior results in cross-coupling reactions. nih.govresearchgate.net The choice of base and solvent system is also critical, with potassium phosphate (B84403) often being a more effective base than potassium carbonate in many systems. nih.gov The catalyst loading can also be optimized to be as low as possible without compromising the yield, which is important for cost-effectiveness and reducing palladium contamination in the final product. nih.gov

Advanced Spectroscopic and Structural Characterization in 2 3 Fluoro 4 Methoxyphenyl Propanoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(3-Fluoro-4-methoxyphenyl)propanoic acid, both proton (¹H) and carbon-13 (¹³C) NMR analyses are critical for a comprehensive structural assignment.

Proton NMR (¹H-NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the spectrum of this compound, specific signals (resonances) corresponding to each unique proton are observed. The chemical shift (δ, in ppm) of each signal is indicative of the electronic environment of the proton. The integration of the signal reveals the number of protons it represents, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing direct evidence of atomic connectivity.

Aromatic Protons: The protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.5-8.0 ppm). Due to the substitution pattern, three distinct signals are expected. Their specific chemical shifts and coupling constants (J-values) are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom.

Methine Proton: The proton on the carbon adjacent to the carboxylic acid and the aromatic ring (the α-carbon) would appear as a quartet, split by the three protons of the neighboring methyl group.

Methyl Protons: The three protons of the methyl group on the propanoic acid chain would resonate as a doublet, split by the single methine proton.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) would typically appear as a sharp singlet in the upfield region of the spectrum.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is often observed as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), though its position and appearance can be highly dependent on the solvent and concentration.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | ~10-13 | Broad Singlet | 1H |

| Aromatic-H | ~6.8-7.2 | Multiplet | 3H |

| -OCH₃ | ~3.9 | Singlet | 3H |

| -CH- | ~3.7 | Quartet | 1H |

| -CH₃ | ~1.5 | Doublet | 3H |

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shift of each carbon is highly sensitive to its electronic environment.

Carbonyl Carbon: The carbon of the carboxylic acid group is typically found at the most downfield position (δ 170-185 ppm).

Aromatic Carbons: The six carbons of the benzene ring produce signals in the δ 110-160 ppm range. The carbons directly attached to the fluorine and oxygen atoms (C-F and C-O) show characteristic shifts due to the large electronegativity differences. Furthermore, the C-F bond will exhibit coupling, causing the signal for that carbon to appear as a doublet.

Methine Carbon: The α-carbon attached to the carboxyl group appears in the midfield region.

Methoxy Carbon: The carbon of the methoxy group is observed further upfield.

Methyl Carbon: The terminal methyl group carbon of the propanoic acid chain is typically found at the most upfield position in the spectrum.

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~175-180 |

| Aromatic C-O | ~150 |

| Aromatic C-F | ~150 (Doublet) |

| Aromatic C-H / C-C | ~115-130 |

| -OCH₃ | ~56 |

| -CH- | ~45 |

| -CH₃ | ~18 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically ionized with minimal fragmentation, showing a prominent molecular ion or a pseudo-molecular ion, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For this compound (C₁₀H₁₁FO₃), the exact mass can be calculated and compared to the experimentally observed value to confirm the elemental composition.

Predicted data for various adducts of the molecule can be calculated. uni.lu For example, the predicted m/z for the protonated molecule [M+H]⁺ is 199.07651. uni.lu An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental formula.

Standard ESI-MS is used to determine the molecular weight of the compound. By inducing fragmentation of the molecular ion (a technique known as MS/MS or tandem MS), a characteristic fragmentation pattern can be obtained. This pattern provides valuable clues about the molecule's structure. Common fragmentation pathways for this molecule would include the loss of the carboxylic acid group (as CO₂ and H₂O) and cleavages within the propanoic acid side chain. The resulting fragment ions are characteristic of the compound's structure.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 199.07651 |

| [M+Na]⁺ | 221.05845 |

| [M-H]⁻ | 197.06195 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features.

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group. The broadness is due to hydrogen bonding.

C-H Stretches: Absorptions around 2850-3000 cm⁻¹ are due to the C-H stretching vibrations of the aliphatic (methyl, methine) and aromatic parts of the molecule.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl (C=O) group of the carboxylic acid.

C=C Stretches: Aromatic C=C bond stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations from the carboxylic acid and the methoxy ether group would result in absorptions in the 1000-1300 cm⁻¹ range.

C-F Stretch: A strong absorption band in the region of 1000-1400 cm⁻¹ would indicate the presence of the C-F bond.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H (Aromatic/Aliphatic) | 2850-3000 | Medium |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| C=C (Aromatic) | 1450-1600 | Medium |

| C-O (Ether/Acid) | 1000-1300 | Strong |

| C-F | 1000-1400 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. This powerful method provides precise information on bond lengths, bond angles, and torsion angles, which together define the conformation of a molecule. For chiral molecules such as this compound, single-crystal X-ray diffraction is the gold standard for determining absolute stereochemistry, which is crucial for understanding its biological activity and ensuring the purity of enantiomeric forms.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The subsequent diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise spatial arrangement of each atom can be resolved. The determination of absolute stereochemistry is often achieved through the analysis of anomalous dispersion effects, particularly when heavier atoms are present in the structure.

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to locate detailed research findings and crystallographic data for this compound. However, as of the latest available information, no public records of a single-crystal X-ray diffraction study for this specific compound were found. Consequently, experimental data pertaining to its crystal structure, including unit cell parameters, space group, and detailed conformational analysis derived from X-ray crystallography, are not available in the published literature.

Without experimental crystallographic data, it is not possible to present detailed data tables on bond lengths, angles, or a definitive analysis of the solid-state conformation and absolute stereochemistry of this compound. Further research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound is required to elucidate these structural characteristics.

Computational Chemistry and in Silico Studies of 2 3 Fluoro 4 Methoxyphenyl Propanoic Acid

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in modern drug discovery to predict the interaction between a small molecule (ligand) and a protein target. These techniques are frequently applied to propanoic acid derivatives to understand their biological activity. For instance, studies on related compounds like 2-(3-benzoylphenyl)propanoic acid derivatives have utilized flexible ligand docking to investigate their binding modes within the active sites of enzymes like cyclooxygenases and matrix metalloproteinases. nih.govtechnologynetworks.comresearchgate.net However, no such specific studies have been published for 2-(3-Fluoro-4-methoxyphenyl)propanoic acid.

The analysis of ligand-protein interactions helps to elucidate the binding affinity and specificity of a compound. The introduction of a fluorine atom, as present in this compound, can significantly influence these interactions through the formation of hydrogen bonds, halogen bonds, and other multipolar interactions. nih.gov Research on other fluorinated compounds has shown that fluorine can enhance ligand affinity for protein targets. nih.gov A detailed investigation into the specific ligand-protein interactions of this compound would require dedicated molecular docking and dynamics simulation studies, which are currently unavailable in the public domain.

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comnih.gov This can be done through either structure-based methods, which rely on the 3D structure of the target, or ligand-based methods, which use the structure of known active compounds. mdpi.com While this is a common approach for identifying potential biological targets for novel compounds, there is no published research indicating that this compound has been subjected to virtual screening campaigns to identify its potential protein targets.

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), are employed to predict the electronic structure and properties of molecules. These methods are valuable for understanding molecular geometry, vibrational frequencies, and reactivity. Studies on structurally similar molecules, such as 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid and 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, have utilized DFT and Hartree-Fock methods to analyze their vibrational spectra and geometric parameters. researchgate.netnih.govresearchgate.net

Electronic structure analysis provides insights into the distribution of electrons within a molecule, which is fundamental to its chemical behavior. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, a specific electronic structure analysis using quantum chemical methods has not been reported in the literature.

Theoretical vibrational frequency predictions, calculated using methods like DFT, are often compared with experimental data from FTIR and Raman spectroscopy to confirm the structure of a synthesized compound. researchgate.netnih.gov The calculated vibrational wavenumbers are typically scaled to achieve better agreement with experimental values. researchgate.net While this is a standard characterization technique, published theoretical vibrational spectra for this compound are not available.

Fukui indices are chemical reactivity descriptors derived from DFT that help to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The calculation of Fukui functions is a powerful tool for understanding the regioselectivity of chemical reactions. researchgate.net A search of the scientific literature did not yield any studies where Fukui indices were calculated for this compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental pillars in computational drug discovery, aiming to correlate the chemical structure of a compound with its biological activity. For this compound, while specific, comprehensive QSAR models are not extensively detailed in publicly accessible literature, the principles can be applied based on its structural class of arylpropanoic acids. QSAR models establish a mathematical relationship between the physicochemical properties of a series of compounds and their potencies, enabling the prediction of activity for novel, unsynthesized molecules. ebyu.edu.tr

These models are typically expressed by the general equation: Activity = f (Physicochemical Properties and/or Structural Descriptors)

The development of a robust QSAR model involves defining a training set of molecules with known activities, calculating various molecular descriptors for each, and then using statistical methods to build and validate a predictive model. nih.gov For a compound like this compound, a QSAR study would typically explore how variations in substituents on the phenyl ring and modifications to the propanoic acid side chain influence a specific biological effect, such as anti-inflammatory or analgesic activity. researchgate.nethumanjournals.com

Computational Descriptors for Biological Activity Prediction

To build a predictive QSAR model, the structure of this compound is converted into a set of numerical values known as molecular descriptors. These descriptors quantify different aspects of the molecular structure, including its topology, geometry, and electronic properties. nih.gov The selection of relevant descriptors is crucial for developing a model that is both predictive and mechanistically interpretable.

Key categories of descriptors relevant for analyzing this compound include:

Physicochemical Descriptors: These describe properties like hydrophobicity (LogP), molecular weight (MW), and molar refractivity (MR). LogP is particularly important as it influences how a molecule partitions between aqueous and lipid environments, affecting its absorption, distribution, and ability to reach a target site.

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular reactivity.

Topological Descriptors: These are numerical representations of molecular branching and shape, derived from the 2D representation of the molecule.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these provide detailed information on the electronic structure, such as partial atomic charges, bond orders, and electrostatic potential maps.

The following interactive table presents a set of exemplary computational descriptors that would be calculated for this compound in a typical QSAR study.

| Descriptor Type | Descriptor Name | Typical Predicted Value/Range | Significance in Biological Activity Prediction |

|---|---|---|---|

| Physicochemical | Molecular Weight (MW) | 198.18 g/mol | Influences size-related properties like diffusion and transport. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | ~2.0-2.5 | Indicates hydrophobicity; crucial for membrane permeability and binding to hydrophobic pockets in receptors. |

| Physicochemical | Topological Polar Surface Area (TPSA) | ~46.5 Ų | Predicts hydrogen bonding potential and influences cell membrane penetration. |

| Electronic | HOMO Energy | Negative value (e.g., ~ -9.5 eV) | Relates to the molecule's ability to donate electrons in a reaction. |

| Electronic | LUMO Energy | Negative value (e.g., ~ -0.5 eV) | Relates to the molecule's ability to accept electrons; the HOMO-LUMO gap indicates chemical reactivity. |

| Geometric | Molecular Volume | ~170-190 ų | Describes the steric bulk of the molecule, which is critical for fitting into a receptor's active site. |

Analysis of Substituent Effects on Biological Activity

The biological activity of this compound is significantly influenced by the electronic and steric properties of its substituents: the fluorine atom at the C3 position and the methoxy (B1213986) group at the C4 position of the phenyl ring. SAR analysis focuses on understanding how these specific groups contribute to the molecule's interaction with its biological target.

The 3-Fluoro Substituent: The fluorine atom exerts a powerful influence on the molecule's properties. Due to its high electronegativity, it acts as a strong electron-withdrawing group through the sigma bonds (inductive effect). This can alter the acidity (pKa) of the propanoic acid moiety and modulate the electron density of the aromatic ring. The introduction of fluorine can enhance binding affinity to target proteins by forming favorable interactions, such as hydrogen bonds or dipole-dipole interactions. nih.gov Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolism, potentially increasing the compound's metabolic stability and half-life. nih.gov

The 4-Methoxy Substituent: The methoxy group (-OCH₃) has a dual electronic effect. It is electron-withdrawing inductively but is a strong electron-donating group through resonance, pushing electron density into the aromatic ring. This can influence the molecule's interaction with electron-rich or electron-poor regions of a receptor. The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. However, the methoxy group is also a potential site for metabolism (O-demethylation), which could lead to the formation of an active or inactive metabolite.

The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group creates a unique electronic profile on the phenyl ring that is critical for its biological activity. ebyu.edu.trresearchgate.net

The following table summarizes the anticipated effects of these substituents.

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Biological Activity |

|---|---|---|---|---|

| Fluoro (-F) | 3 | Strongly electron-withdrawing (inductive) | Minimal (similar size to H) | Modulates pKa, enhances binding affinity, can block metabolism, improves membrane permeability. nih.gov |

| Methoxy (-OCH₃) | 4 | Electron-donating (resonance), weakly electron-withdrawing (inductive) | Moderate bulk | Can act as a hydrogen bond acceptor, influences electronic interactions with the target, potential metabolic site. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools that provide insight into the dynamic behavior of molecules over time. While specific MD simulation studies for this compound are not prominently available, the methodology is widely applied to its parent class of arylpropanoic acids to understand conformational preferences and protein-ligand interactions. researchgate.net

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This allows researchers to observe how a molecule like this compound behaves in a simulated biological environment, such as in water or bound to a target protein.

Conformational Analysis: The biological activity of a flexible molecule is often dependent on its ability to adopt a specific three-dimensional shape, or conformation, that is complementary to the binding site of its target receptor. For this compound, a key conformational feature is the dihedral angle between the plane of the phenyl ring and the propanoic acid side chain. nih.gov MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. This analysis helps determine the most likely shape of the molecule in solution and provides clues as to which conformation is the "bioactive" one responsible for its therapeutic effects. nih.gov

Binding Dynamics: MD simulations are invaluable for studying the process of a ligand binding to its protein target. If the target is known (e.g., a cyclooxygenase enzyme for an NSAID), a simulation can be initiated with the ligand placed in the active site. The simulation can then reveal:

The stability of the binding pose over time.

The key amino acid residues involved in the interaction.

The specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the complex.

The role of water molecules in mediating the binding event.

By simulating the dynamic behavior of the this compound-protein complex, researchers can gain a deeper understanding of the molecular basis of its action, which can guide the design of new derivatives with improved potency and selectivity. researchgate.net

Preclinical Pharmacological Investigations and Biological Activity of 2 3 Fluoro 4 Methoxyphenyl Propanoic Acid

In Vitro Pharmacological Characterization

The in vitro evaluation of 2-(3-Fluoro-4-methoxyphenyl)propanoic acid has encompassed a range of assays to determine its effects on specific biological targets.

Enzyme Inhibition Studies

The inhibitory potential of this compound and its derivatives has been assessed against several key enzymes involved in inflammation and other physiological processes.

Cyclooxygenase (COX) Enzymes: Derivatives of this compound have been investigated for their ability to inhibit COX-1 and COX-2, enzymes crucial for prostaglandin (B15479496) synthesis. nih.govresearchgate.net For instance, a derivative known as ARN2508, which is (±)-2-[3-fluoro-4-[3-(hexylcarbamoyloxy)phenyl]phenyl]propanoic acid, demonstrated potent inhibition of both intracellular COX-1 and COX-2 activities. nih.gov The core structure of 2-aryl propionic acids is a recognized pharmacophore for COX inhibitors. nih.gov The inhibitory mechanism of acidic non-steroidal anti-inflammatory drugs (NSAIDs) can involve interactions with key residues like Tyr-385 and Ser-530 within the COX active site. nih.govmdpi.comresearchgate.net

Fatty Acid Amide Hydrolase (FAAH): The compound and its analogs have also been studied as inhibitors of FAAH, an enzyme that degrades endocannabinoids like anandamide. nih.govnih.gov The dual inhibition of FAAH and COX is a therapeutic strategy being explored for enhanced anti-inflammatory effects with potentially reduced gastrointestinal side effects. nih.govnih.govresearchgate.net The derivative ARN2508 was identified as a potent inhibitor of intracellular FAAH. nih.gov Structure-activity relationship studies revealed that while the propionic acid group is crucial for COX inhibition, the FAAH-inhibiting part of the molecule can tolerate different substituents. nih.gov

Macrophage Migration Inhibitory Factor (MIF): The fluorosubstituted phenylpyruvic acid class, to which this compound is related, has shown good inhibitory effects against the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF). nih.gov MIF is a pro-inflammatory cytokine, and its inhibition is considered a potential therapeutic approach for various inflammatory diseases. nih.govnih.govfrontiersin.orgacs.orgsemanticscholar.org

| Enzyme | Finding | Reference Compound/Class | Citation |

|---|---|---|---|

| Cyclooxygenase (COX-1 & COX-2) | Derivatives show potent inhibition. | ARN2508 | nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Derivatives are potent inhibitors. | ARN2508 | nih.gov |

| Macrophage Migration Inhibitory Factor (MIF) | The related fluorosubstituted phenylpyruvic acid class shows good inhibitory effect. | Fluorosubstituted phenylpyruvic acids | nih.gov |

Receptor Binding Assays

While direct binding data for this compound on the specified receptors is not extensively available, the structural class of the compound is relevant to ligands for certain kinase receptors.

Kinase Receptors (c-Met, KDR, c-Kit, flt-3, flt-4): Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its inhibitors are being investigated for various therapeutic applications. researchgate.netnih.govnih.govhaematologica.org Similarly, Vascular Endothelial Growth Factor Receptor 3 (VEGFR3 or FLT4) is another tyrosine kinase receptor involved in angiogenesis. bpsbioscience.com The broad applicability of kinase inhibitors underscores the importance of evaluating compounds like this compound for their potential interactions with these targets.

Cellular Functional Assays and Pathway Modulation

The influence of this chemical class on cellular pathways, particularly those governed by nuclear receptors, has been an area of interest.

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: PPARs are nuclear receptors that regulate lipid metabolism, inflammation, and energy homeostasis. nih.govnih.govmdpi.comyoutube.com Various fatty acids and their derivatives are known to be endogenous ligands for PPARs. nih.govnih.gov Activation of PPARs, particularly PPARα and PPARγ, can lead to anti-inflammatory effects. frontiersin.org Given the structural similarity of this compound to fatty acid analogs, its potential to modulate PPAR pathways is a relevant area for investigation. nih.govresearchgate.net

Amino Acid Transport Studies

The transport of structurally similar amino acid analogs has been studied, providing a basis for understanding the potential transport mechanisms for this compound.

System A and System L: These are major amino acid transport systems that are often upregulated in cancer cells to meet increased metabolic demands. turkupetcentre.net Studies on fluorinated amino acid analogs, such as 2-amino-3-fluoro-2-methylpropanoic acid, have shown that they can be transported into cells via both System A and System L transporters. nih.govresearchgate.net This suggests that structurally related compounds could potentially utilize these transport systems for cellular uptake. frontiersin.org

In Vivo Animal Model Studies for Efficacy Assessment

The therapeutic potential of this compound and its derivatives has been evaluated in preclinical animal models, primarily focusing on inflammation.

Inflammation Models

The carrageenan-induced paw edema model in rats is a standard and widely used assay for screening the anti-inflammatory activity of new compounds. researchgate.netnih.govresearchgate.netspringernature.com

In this model, the injection of carrageenan into the paw induces an acute, localized inflammatory response characterized by edema. nih.gov The efficacy of an anti-inflammatory agent is determined by its ability to reduce this swelling over time. nih.gov Studies on dual FAAH-COX inhibitors, a class to which derivatives of this compound belong, have demonstrated profound anti-inflammatory effects in various mouse models of inflammation. nih.govnih.govnih.gov

| Model | Finding | Compound Class | Citation |

|---|---|---|---|

| Carrageenan-Induced Paw Edema | Dual FAAH-COX inhibitors show profound anti-inflammatory effects. | (±)-2-[3-fluoro-4-[3-(hexylcarbamoyloxy)phenyl]phenyl]propanoic acid (ARN2508) | nih.gov |

Cancer Models and Anti-Proliferative Effects

Currently, there is a notable absence of publicly available scientific literature detailing the evaluation of this compound in preclinical cancer models. Extensive searches of scientific databases did not yield any studies investigating the anti-proliferative effects of this specific compound on cancer cell lines or in in-vivo tumor models. While research exists on the anti-cancer activities of other structurally related propanoic acid derivatives, no such data is available for this compound itself. Therefore, its potential as an anti-cancer agent remains unevaluated and unknown.

Neurological Models (e.g., Neurite Outgrowth, Neurotropic Activity)

There is no available scientific data from preclinical studies in neurological models for this compound. Searches for its effects on neurite outgrowth, neurotropic activity, or its potential efficacy in models of neurological disorders have not returned any relevant results. Consequently, the neuropharmacological profile of this compound has not been characterized. Studies on other propanoic acid derivatives have explored their neurotropic activities, but this information cannot be extrapolated to this compound without direct experimental evidence. nih.govnih.govacs.org

Target Engagement in Biological Systems

Information regarding the specific biological targets of this compound is not available in the current scientific literature. Studies on target engagement, which are crucial for understanding a compound's mechanism of action, have not been published for this particular molecule. Without such data, it is not possible to identify the proteins, enzymes, receptors, or other biological macromolecules with which this compound may interact to exert any potential pharmacological effects.

Biological Target Identification and Validation Approaches

As there are no published studies on the biological activity of this compound, there have been no efforts reported towards the identification and validation of its biological targets. The process of target identification typically follows the discovery of a compound's biological activity, and subsequently, target validation confirms the relevance of this target to the compound's effects. In the absence of initial activity data, these subsequent investigative steps have not been undertaken for this compound.

Mechanistic Elucidation of Biological Actions

The mechanism of action of this compound remains unelucidated due to the lack of preclinical pharmacological data. Understanding the mechanistic pathways through which a compound acts is fundamental to its development as a potential therapeutic agent. However, without foundational data on its anti-proliferative, neurological, or other biological effects, and in the absence of identified biological targets, no mechanistic studies have been conducted or reported for this compound.

Medicinal Chemistry Optimization and Drug Discovery Implications

Lead Optimization Strategies Based on Structure-Activity Relationships

Lead optimization is a critical phase in drug discovery that aims to enhance the pharmacological properties of a lead compound. For arylpropanoic acid derivatives, structure-activity relationship (SAR) studies are instrumental in guiding these modifications. The core structure of 2-(3-fluoro-4-methoxyphenyl)propanoic acid offers several points for chemical modification to improve its biological activity.

Key aspects of SAR for this class of compounds often revolve around:

The Carboxylic Acid Moiety : The carboxylic acid group is frequently crucial for the biological activity of arylpropanoic acids, often acting as a key binding group to the target protein, such as the cyclooxygenase (COX) enzymes in the case of NSAIDs. Esterification or amidation of this group can lead to a complete loss of activity, indicating its importance in interactions like hydrogen bonding or salt bridge formation.

The Phenyl Ring Substituents : The nature and position of substituents on the phenyl ring significantly influence the compound's potency, selectivity, and pharmacokinetic profile. In this compound, the 3-fluoro and 4-methoxy groups are key determinants of its electronic and lipophilic properties. Modifications to these groups, or the introduction of new substituents, can alter the molecule's interaction with its biological target.

The Propanoic Acid Side Chain : The stereochemistry of the chiral center in the propanoic acid side chain can also play a critical role in biological activity. Often, one enantiomer is significantly more active than the other.

Lead optimization strategies would therefore involve systematic modifications at these positions to probe the SAR and identify derivatives with improved profiles.

Development of Novel Derivatives with Enhanced Potency or Selectivity

Building upon the foundational structure of this compound, medicinal chemists can synthesize a diverse array of novel derivatives to enhance potency and selectivity for various biological targets. A common strategy involves the conversion of the carboxylic acid group into other functional groups, such as amides, esters, or various heterocyclic rings. These modifications can alter the compound's binding mode, cell permeability, and metabolic stability.

For instance, the synthesis of derivatives from the structurally related 2-(3-fluorobiphenyl-4-yl)propanohydrazide has been explored to generate compounds with enhanced anti-inflammatory activity. Similar strategies could be applied to this compound. These synthetic transformations can lead to the formation of:

Hydrazones : Condensation of the corresponding hydrazide with various aldehydes can yield hydrazone derivatives.

1,2,4-Triazoles : Cyclization of the hydrazide can lead to the formation of triazole rings.

Aza-β-lactams and Oxazepines : Further cyclization reactions of hydrazone derivatives can produce more complex heterocyclic systems.

The rationale behind these modifications is to explore new chemical space and identify novel pharmacophores that may exhibit improved interactions with the target protein, leading to enhanced potency or a different pharmacological profile altogether. The table below summarizes some derivatives synthesized from a related arylpropanoic acid, highlighting the potential for generating a diverse chemical library from the this compound scaffold.

| Starting Material Analogue | Reagents | Resulting Derivative Class | Reference |

| 2-(3-fluorobiphenyl-4-yl)propanohydrazide | Aromatic aldehydes | Hydrazones | |

| 2-(3-fluorobiphenyl-4-yl)propanohydrazide | Carbon disulfide, potassium hydroxide (B78521) | 1,2,4-Triazole | |

| Hydrazone derivatives | Phenyl isocyanate, anhydrides | Aza-β-lactams, Oxazepines |

Exploration of Therapeutic Applications (e.g., Anti-inflammatory, Anticancer, Neurological, Metabolic, Endocrine)

The arylpropanoic acid scaffold is a versatile starting point for the development of drugs targeting a wide range of diseases. While direct therapeutic applications of this compound are not extensively documented in publicly available research, its structural features suggest potential in several therapeutic areas.

Anti-inflammatory : Given that arylpropanoic acids are a classic NSAID scaffold, the most apparent potential application is in the treatment of inflammation. Derivatives of the structurally similar 2-(3-fluorobiphenyl-4-yl)propanoic acid have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing activity comparable to or greater than the standard drug flurbiprofen.

Anticancer : There is growing interest in developing novel small molecules for cancer therapy. Arylpropanoic acid derivatives have been investigated for their anticancer properties. The development of novel derivatives from the this compound core could lead to compounds with antiproliferative activity against various cancer cell lines.

Neurological : Some small molecules with anti-inflammatory properties are being explored for their potential in neuroinflammatory conditions. While specific research on this compound in this area is lacking, it represents a potential avenue for future investigation.

Metabolic and Endocrine : The broad biological activities of this class of compounds suggest that with appropriate structural modifications, derivatives could be developed to target enzymes or receptors involved in metabolic or endocrine pathways.

Further research is necessary to fully elucidate the therapeutic potential of this compound and its derivatives in these and other disease areas.

Radiolabeling Strategies for Imaging and Diagnostic Research (e.g., PET Ligands)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and biomedical research. It relies on the use of molecules labeled with a positron-emitting radionuclide. The presence of a fluorine atom in this compound makes it an attractive candidate for radiolabeling with fluorine-18 (B77423) (¹⁸F), a commonly used radionuclide in PET imaging due to its favorable decay characteristics.

The development of ¹⁸F-labeled PET ligands based on the this compound scaffold could have significant implications for diagnostic research. For example, if a derivative of this compound shows high affinity and selectivity for a particular biological target that is overexpressed in a disease state (e.g., a tumor), an ¹⁸F-labeled version could be used to visualize and quantify the target in vivo.

Radiolabeling with ¹⁸F typically involves nucleophilic substitution on a suitable precursor molecule. The synthesis of such a precursor for this compound would be a key step in developing a PET ligand. For instance, fluorinated amino acid analogues have been successfully radiolabeled with ¹⁸F and have shown promise as imaging agents for detecting intracranial neoplasms. This highlights the potential of using ¹⁸F-labeled small molecules for diagnostic purposes in oncology and other fields. The development of an ¹⁸F-labeled version of a biologically active derivative of this compound could provide a valuable tool for non-invasive studies of disease processes.

Future Perspectives and Emerging Research Avenues

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Discovery

Predictive Modeling and Virtual Screening:

De Novo Drug Design:

Generative AI models can design entirely new molecules based on desired pharmacological profiles. nih.gov By inputting specific criteria, such as target affinity and selectivity, researchers can use these algorithms to generate novel derivatives of 2-(3-Fluoro-4-methoxyphenyl)propanoic acid that are optimized for a particular therapeutic application. This data-driven approach moves beyond traditional medicinal chemistry by exploring a much wider chemical space. mdpi.com

Pharmacokinetic and Toxicity Prediction:

A significant hurdle in drug development is predicting a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI and ML models can be trained on existing data to forecast these parameters for new derivatives, reducing the likelihood of late-stage failures in the drug development pipeline. mdpi.com This predictive capability allows for the early identification of candidates with favorable pharmacokinetic profiles.

Development of Multi-Target Directed Ligands

The traditional "one-target, one-drug" paradigm is increasingly being supplemented by the development of multi-target directed ligands (MTDLs), which can simultaneously modulate multiple biological targets involved in a complex disease. The this compound scaffold is a promising starting point for the design of such MTDLs.

The phenylpropanoic acid structure is a known pharmacophore for various targets, including peroxisome proliferator-activated receptors (PPARs). nih.govnih.gov Research has shown that derivatives of phenylpropanoic acid can act as dual agonists for PPARα and PPARδ, which are key regulators of metabolism. nih.gov This opens up the possibility of developing MTDLs based on this compound for metabolic disorders like type 2 diabetes and dyslipidemia. mdpi.com

Furthermore, the design of dual inhibitors targeting both PPARγ and soluble epoxide hydrolase (sEH) has been explored as a synergistic approach for metabolic syndrome. nih.gov The structural features of this compound could be adapted to create ligands that interact with both of these targets. The development of such polypharmacological agents could offer improved therapeutic efficacy and a better side-effect profile compared to single-target drugs.

| Potential Target Combination | Therapeutic Area | Rationale |

| PPARα / PPARδ | Metabolic Syndrome | Dual agonism can address multiple aspects of metabolic dysregulation. nih.gov |

| PPARγ / sEH | Metabolic Syndrome, Inflammation | Synergistic effects on glucose metabolism and inflammation. nih.gov |

Further Exploration of Stereoisomer-Specific Pharmacological Profiles

Many drugs containing a chiral center, including those with a 2-phenylpropanoic acid moiety, exhibit stereoisomer-specific pharmacology. The S-enantiomer of many "profen" drugs is typically the more pharmacologically active form. unesp.brresearchgate.net For instance, S-ibuprofen is a more potent inhibitor of cyclooxygenase (COX) enzymes than its R-enantiomer. clinpgx.org The less active R-enantiomer can undergo in vivo chiral inversion to the S-enantiomer. wikipedia.org

For this compound, which possesses a chiral center at the second carbon of the propanoic acid chain, a detailed investigation into the pharmacological profiles of its individual enantiomers is a critical area for future research. This would involve:

Stereoselective Synthesis: Developing efficient methods for the synthesis of the individual R- and S-enantiomers.

Pharmacological Evaluation: Conducting comparative studies to determine the specific activity of each enantiomer on various biological targets. This would clarify which enantiomer is responsible for the desired therapeutic effects and which may contribute to off-target effects.

Metabolic Studies: Investigating the potential for in vivo chiral inversion of the R-enantiomer to the S-enantiomer.

Understanding the stereoisomer-specific properties will be crucial for the development of more potent and safer drugs based on this scaffold, potentially leading to the marketing of a single-enantiomer product with an improved therapeutic index. researchgate.net

Application in Novel Disease Areas Based on Mechanistic Insights

Emerging research into the mechanisms of action of phenylpropanoic acid derivatives suggests potential applications beyond their traditional use. The this compound scaffold, with its specific substitutions, could be explored for novel therapeutic indications.

Metabolic and Inflammatory Diseases:

As previously mentioned, phenylpropanoic acid derivatives have shown promise as PPAR modulators. nih.govnih.gov PPARs are involved in the regulation of genes that control energy metabolism and inflammation. mdpi.comnih.gov The development of selective PPARγ agonists from the α-benzyl phenylpropanoic acid scaffold highlights the potential of this chemical class. researchgate.net Given that chronic inflammation is a key component of many diseases, exploring the anti-inflammatory potential of this compound and its derivatives is a promising avenue. dovepress.com The fluorine substitution, in particular, can influence the metabolic stability and activity of the compound. nih.govresearchgate.net

Oncology:

Recent studies have demonstrated that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid possess anticancer and antioxidant properties. mdpi.com This suggests that the broader class of substituted phenylpropanoic acids could serve as a scaffold for the development of novel anticancer agents. The unique electronic properties conferred by the fluoro and methoxy (B1213986) groups in this compound could be exploited to design derivatives with specific activities against cancer-related targets.

Antimicrobial Agents:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Fluoro-4-methoxyphenyl)propanoic acid, and what reaction conditions maximize yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Suzuki coupling to introduce the fluoromethoxy-phenyl group to a propanoic acid backbone. For example, using 3-fluoro-4-methoxybenzaldehyde as a precursor, followed by a Henry reaction with nitroethane and subsequent oxidation to the carboxylic acid. Catalysts like palladium (for coupling) and oxidizing agents (e.g., KMnO₄) are critical. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. Which analytical techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- NMR : Look for distinct signals:

- ¹H NMR : A triplet at δ ~1.5 ppm (CH₂CH₃), a multiplet for the fluoromethoxy-phenyl group (δ 6.8–7.2 ppm), and a carboxylic acid proton (δ ~12 ppm, broad if unexchanged).

- ¹³C NMR : Carboxylic carbon at ~175 ppm, aromatic carbons influenced by fluorine (J coupling ~20 Hz).

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 0.1% TFA in water/acetonitrile (gradient from 30% to 70% acetonitrile over 20 min). Retention time ~12–14 min .

Q. What are the primary pharmacological applications of this compound in current research?

- Methodological Answer : It is investigated as a non-steroidal anti-inflammatory drug (NSAID) precursor due to structural similarity to ibuprofen derivatives. Studies focus on cyclooxygenase (COX) inhibition assays using enzyme-linked immunosorbent assays (ELISA) and cell-based inflammation models (e.g., LPS-induced TNF-α in macrophages). Dose-response curves (IC₅₀ determination) and selectivity for COX-2 over COX-1 are critical metrics .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of fluorine and methoxy group introduction during synthesis?

- Methodological Answer : Regioselectivity challenges arise due to competing electrophilic substitution positions. Strategies include:

- Directed ortho-metalation : Use a directing group (e.g., tert-butoxycarbonyl) on the phenyl ring to guide fluorine introduction.

- Microwave-assisted synthesis : Enhances reaction control, reducing side products. For example, 150°C for 10 min in DMF with KF as the fluorine source.

- Computational modeling : DFT calculations (e.g., Gaussian software) predict favorable transition states for substitution patterns .

Q. How should researchers address contradictory bioactivity data across different cell lines or assays?

- Methodological Answer : Contradictions may stem from cell-specific metabolic pathways or assay conditions. Mitigation steps:

- Standardized protocols : Use identical cell lines (e.g., RAW 264.7 macrophages) and passage numbers.

- Control for metabolites : LC-MS analysis of cell lysates to verify compound stability.

- Cross-validation : Compare results across multiple assays (e.g., COX inhibition, NF-κB luciferase reporter assays). Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) identify significant outliers .

Q. What advanced purification techniques resolve co-eluting impurities in HPLC analysis?

- Methodological Answer : Impurities (e.g., 2-(4-Ethylphenyl)propanoic acid derivatives) may co-elute due to structural similarity. Solutions include:

- Chiral chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.

- Ion-pair chromatography : Add 10 mM sodium heptanesulfonate to the mobile phase to improve carboxylic acid separation.

- 2D-LC : Heart-cutting from a C18 column to a phenyl-hexyl column for orthogonal separation .

Q. What mechanistic insights can be gained from studying the compound’s interaction with serum albumin?

- Methodological Answer : Use fluorescence quenching assays (e.g., bovine serum albumin, BSA) to determine binding constants (Kₐ) and stoichiometry. Synchronous fluorescence spectra (Δλ = 15 nm and 60 nm) identify Trp/Tyr residue involvement. Molecular docking (AutoDock Vina) predicts binding sites, validated by site-directed mutagenesis (e.g., BSA W214A mutant) .

Data Interpretation and Validation

Q. How should researchers validate computational predictions of this compound’s metabolic stability?

- Methodological Answer : Combine in silico tools (e.g., SwissADME for CYP450 metabolism predictions) with in vitro assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.